4,4',6,6'-Tetranitrobiphenyl-2,2'-dicarboxamide
Overview
Description
4,4',6,6'-Tetranitrobiphenyl-2,2'-dicarboxamide is a complex organic compound characterized by its nitro groups and carboxamide functionalities. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of multiple nitro groups makes it highly reactive and useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4',6,6'-Tetranitrobiphenyl-2,2'-dicarboxamide typically involves nitration reactions. The starting material, biphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques helps in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4',6,6'-Tetranitrobiphenyl-2,2'-dicarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and nitroso compounds.
Reduction: Reduction reactions typically result in the formation of amines and hydroxylamines.
Substitution: Substitution reactions can produce halogenated derivatives and other substituted biphenyl compounds.
Scientific Research Applications
4,4',6,6'-Tetranitrobiphenyl-2,2'-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is utilized in the study of biological systems, particularly in understanding the effects of nitro groups on biological molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4,4',6,6'-Tetranitrobiphenyl-2,2'-dicarboxamide exerts its effects involves its interaction with molecular targets and pathways. The nitro groups in the compound can act as electron-withdrawing groups, influencing the reactivity of the molecule. The carboxamide groups can form hydrogen bonds with biological targets, affecting the compound's biological activity.
Comparison with Similar Compounds
2,2',6,6'-Tetranitrobiphenyl
2,2',4,4'-Tetranitrobiphenyl
2,4,4',6'-Tetranitrobiphenyl
Properties
IUPAC Name |
2-(2-carbamoyl-4,6-dinitrophenyl)-3,5-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N6O10/c15-13(21)7-1-5(17(23)24)3-9(19(27)28)11(7)12-8(14(16)22)2-6(18(25)26)4-10(12)20(29)30/h1-4H,(H2,15,21)(H2,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMATKPKXHWIGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154657 | |
Record name | (1,1'-Biphenyl)-2,2'-dicarboxamide, 4,4',6,6'-tetranitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125110-12-5 | |
Record name | (1,1'-Biphenyl)-2,2'-dicarboxamide, 4,4',6,6'-tetranitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125110125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-2,2'-dicarboxamide, 4,4',6,6'-tetranitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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